![molecular formula C19H11ClN2O2S2 B2733704 3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 681162-39-0](/img/structure/B2733704.png)
3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of chromeno, thiazole, and benzo[b]thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved through the cyclization of appropriate thiazole and chromeno derivatives under acidic or basic conditions.
Introduction of the Benzo[b]thiophene Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Chlorination and Carboxamide Formation: The final steps include chlorination of the aromatic ring and formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Chromeno Derivatives: Molecules with the chromeno structure, often investigated for their antioxidant and anticancer properties.
Benzo[b]thiophene Derivatives: Known for their potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
Uniqueness
3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S2/c20-15-11-6-2-4-8-13(11)25-17(15)18(23)22-19-21-16-10-5-1-3-7-12(10)24-9-14(16)26-19/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIHRCZLXONWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(difluoromethyl)-1-[(3-methylphenyl)methanesulfonyl]azetidine](/img/structure/B2733621.png)
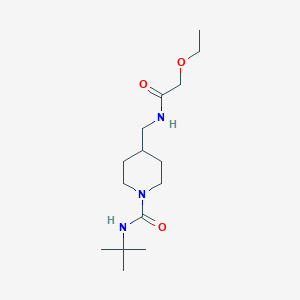

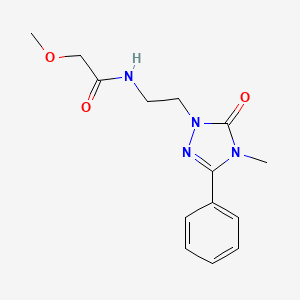
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)

![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)

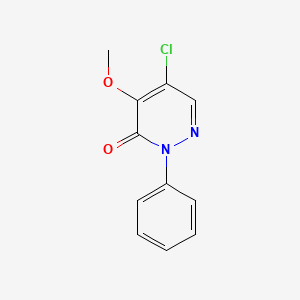
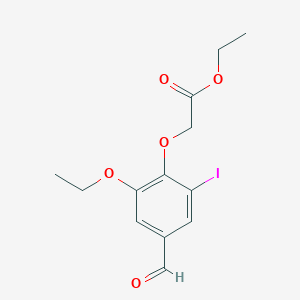
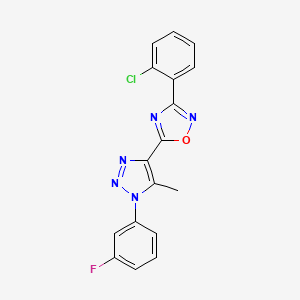
![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)
